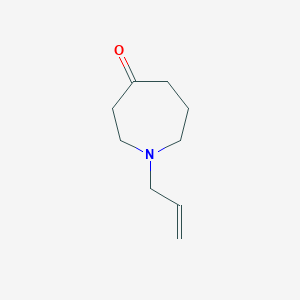
1-Methyl-3-(oxiran-2-yl)-1h-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(oxiran-2-yl)-1H-indole is a heterocyclic compound that features an indole core substituted with a methyl group at the nitrogen atom and an oxirane (epoxide) ring at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(oxiran-2-yl)-1H-indole typically involves the reaction of indole derivatives with epoxide-containing reagents. One common method includes the reaction of 1-methylindole with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-3-(oxiran-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(oxiran-2-yl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(oxiran-2-yl)-1H-indole involves its interaction with various molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This reactivity is the basis for its potential therapeutic effects, such as inhibiting the growth of cancer cells or bacteria .
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-3-(oxiran-2-yl)-1H-indazole
- 1-Methyl-3-(oxiran-2-yl)-1H-imidazole
- 1-Methyl-3-(oxiran-2-yl)-1H-pyrrole
Comparison: 1-Methyl-3-(oxiran-2-yl)-1H-indole is unique due to its indole core, which imparts specific electronic and steric properties. Compared to similar compounds like 1-Methyl-3-(oxiran-2-yl)-1H-indazole, it may exhibit different reactivity and biological activity due to the differences in the heterocyclic ring structure .
Eigenschaften
Molekularformel |
C11H11NO |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
1-methyl-3-(oxiran-2-yl)indole |
InChI |
InChI=1S/C11H11NO/c1-12-6-9(11-7-13-11)8-4-2-3-5-10(8)12/h2-6,11H,7H2,1H3 |
InChI-Schlüssel |
LIPZLUYCJSWINC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)C3CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[3-(3,5-difluorobenzyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B12638297.png)
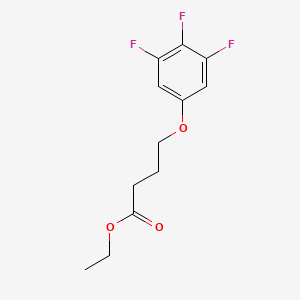
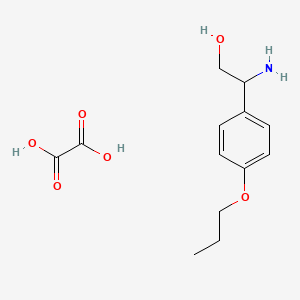
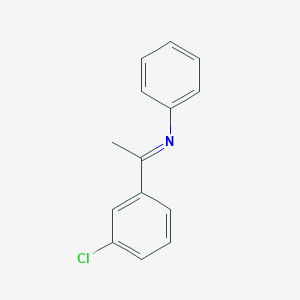
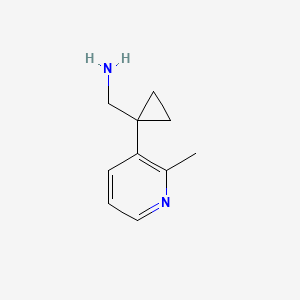

![2-Amino-5-{[(6-bromopyrazin-2-yl)amino]methyl}phenol](/img/structure/B12638326.png)
![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1R)-1-phenylethyl]-,(5S)-](/img/structure/B12638333.png)
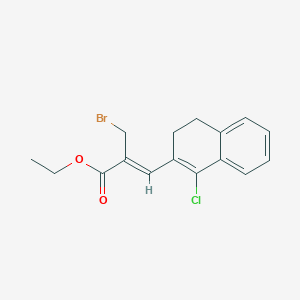
![2,4,6,10,12-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,4,7,9,11-hexaene](/img/structure/B12638341.png)
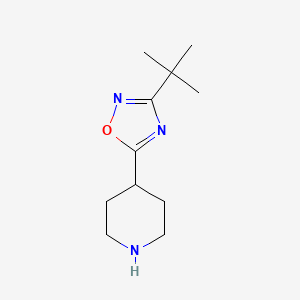
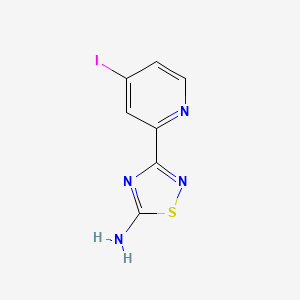
![1-(4-Methylphenyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12638368.png)
